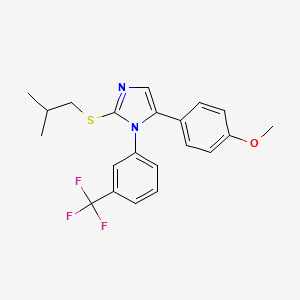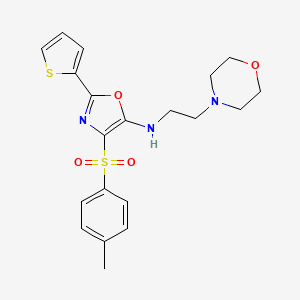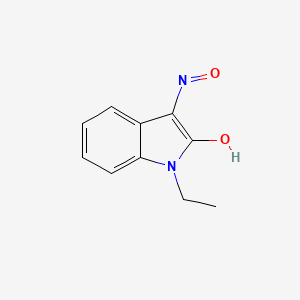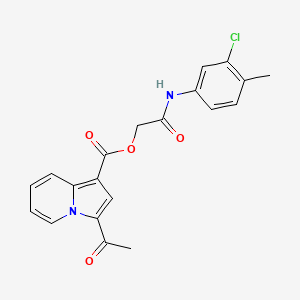![molecular formula C24H24N8 B2486130 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415601-20-4](/img/structure/B2486130.png)
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is related to a class of chemicals that include benzimidazo[1,2-a]quinolines, pyrazolo[4,3-c]quinolines, and other quinoline derivatives. These compounds have been synthesized using various methods and have been studied for their unique molecular structures, chemical reactions, physical and chemical properties, and potential applications as fluorescent probes for DNA detection, antibacterial agents, and more.
Synthesis Analysis
The synthesis of benzimidazo[1,2-a]quinolines and related compounds typically involves microwave-assisted uncatalyzed amination protocols, leading to various substituted quinolines. These methods provide efficient pathways to novel structures, including those with potential as DNA-specific fluorescent probes (Perin et al., 2011).
Molecular Structure Analysis
The crystal and molecular structures of certain benzimidazo[1,2-a]quinolines have been determined, revealing planar molecules characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. Such studies are crucial for understanding the molecular assembly and spectroscopic properties of these compounds (Perin et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including domino reactions that produce novel heterocyclic derivatives. The presence of specific functional groups allows for reactions with hydrazines, sodium azide, and other reagents, leading to a wide range of heterocyclic derivatives with potential anti-inflammatory activity and other biological activities (Mekheimer).
Physical Properties Analysis
The physical properties of these compounds, including their melting points, solubility, and crystallinity, can be influenced by their molecular structures. Studies involving FT-IR, 1H NMR, 13C NMR, UV/Vis, and fluorescence spectroscopy provide insights into their physical characteristics and how they relate to molecular structure (Fatma et al., 2015).
Chemical Properties Analysis
The chemical properties of these quinoline derivatives are defined by their reactivity towards nucleophiles, electrophiles, and other chemical agents. Studies have shown that these compounds can undergo various reactions, including cyclocondensation, Knoevenagel condensation, and Michael addition, leading to a wide range of derivatives with diverse chemical properties and potential biological activities (Sumesh et al., 2020).
科学的研究の応用
Antimicrobial and Antifungal Activity
The molecule and its derivatives exhibit promising antimicrobial and antifungal properties. For instance, certain derivatives demonstrated potent activity against various strains of bacteria and fungi. They hold potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. The presence of certain substituents and structural moieties like piperazine and quinazoline in the molecule contributes to its biological activity, enhancing its potential as a compound in antimicrobial therapeutics (Hamid & Shehta, 2018).
Potential in Cancer Research
Compounds with structural similarities have shown anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The synthesis and molecular docking studies of some derivatives indicate that certain structural components are crucial in enhancing their biological activity, suggesting potential applications in cancer research and treatment (Parveen et al., 2017).
Applications in DNA Detection
Derivatives of the molecule have been synthesized and characterized, exhibiting potential as DNA-specific fluorescent probes. The spectroscopic properties of these derivatives suggest their application in detecting DNA, highlighting their potential in biochemical assays and research (Perin et al., 2011).
Synthesis of Novel Compounds
The molecule serves as a precursor in the synthesis of novel compounds with diverse biological activities. The versatility in the chemical reactions it undergoes allows the formation of a wide range of derivatives, each with potential applications in medicinal chemistry and drug discovery (Teleb et al., 2021).
作用機序
Target of Action
The primary targets of the compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological functions, and their inhibition can have neuroprotective effects .
Mode of Action
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the activity of these enzymes, leading to an increase in the levels of acetylcholine, a neurotransmitter essential for normal brain function .
Biochemical Pathways
The action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile affects the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can have downstream effects on various neurological functions, including memory and cognition .
Pharmacokinetics
The compound’s ability to bind to cholinesterase enzymes suggests it may have good absorption and distribution characteristics .
Result of Action
The molecular and cellular effects of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile’s action include increased acetylcholine levels and potential neuroprotective effects . By inhibiting AChE and BChE, the compound may help mitigate neurological disorders linked to these enzymes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its activity .
特性
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N8/c1-16-12-17(2)32(29-16)24-14-23(26-18(3)27-24)31-10-8-30(9-11-31)22-13-19(15-25)20-6-4-5-7-21(20)28-22/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLOJPKAHHWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5C(=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)


![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)

